![molecular formula C4H3F2KO4 B1406757 Potassium 2,2-difluoro-3-methoxy-3-oxopropanoate CAS No. 1803598-83-5](/img/structure/B1406757.png)
Potassium 2,2-difluoro-3-methoxy-3-oxopropanoate
Overview
Description
Potassium 2,2-difluoro-3-methoxy-3-oxopropanoate is a chemical compound with the molecular formula C4H3F2KO4 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for Potassium 2,2-difluoro-3-methoxy-3-oxopropanoate is 1S/C4H5BF5O2.K/c1-12-3(11)4(6,7)2-5(8,9)10;/h2H2,1H3;/q-1;+1 . The molecular weight of the compound is 192.16 g/mol.Physical And Chemical Properties Analysis
Potassium 2,2-difluoro-3-methoxy-3-oxopropanoate is a powder at room temperature . The compound has a molecular weight of 192.16 g/mol.Scientific Research Applications
Organic Synthesis
Potassium 2,2-difluoro-3-methoxy-3-oxopropanoate: is used in organic synthesis as a building block for creating complex molecules. Its difluoromethyl group can introduce fluorine atoms into organic compounds, which is particularly valuable in pharmaceuticals where fluorine can greatly alter a drug’s properties, such as its metabolic stability and ability to bind to biological targets .
Medicinal Chemistry
In medicinal chemistry, the compound serves as a precursor for the synthesis of difluoromethylated analogs of bioactive molecules. This modification can enhance the efficacy and selectivity of therapeutic agents. For instance, difluoromethylation can improve the blood-brain barrier penetration, making the compound useful in developing treatments for neurological disorders .
Material Science
The compound’s unique structure allows for the development of advanced materials with specific properties. For example, it can be used to synthesize polymers with improved thermal stability and chemical resistance, which are desirable traits for materials used in extreme environments .
Agricultural Chemistry
In the field of agricultural chemistry, Potassium 2,2-difluoro-3-methoxy-3-oxopropanoate can be utilized to create more potent and selective agrochemicals. The introduction of difluoromethyl groups into pesticides can lead to compounds with a longer duration of action and lower toxicity to non-target organisms .
Analytical Chemistry
This compound can also be used as a standard or reagent in analytical chemistry for the detection and quantification of difluoromethyl-containing compounds in various samples. Its stability and reactivity make it suitable for use in chromatography and mass spectrometry applications .
Environmental Science
In environmental science, researchers can use this compound to study the environmental fate of difluoromethylated compounds. It can help in understanding how these compounds degrade and interact with environmental factors, which is crucial for assessing their impact on ecosystems .
Safety And Hazards
properties
IUPAC Name |
potassium;2,2-difluoro-3-methoxy-3-oxopropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F2O4.K/c1-10-3(9)4(5,6)2(7)8;/h1H3,(H,7,8);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNVESSVDCWNKJ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(=O)[O-])(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F2KO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 2,2-difluoro-3-methoxy-3-oxopropanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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